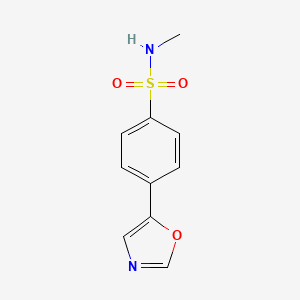

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

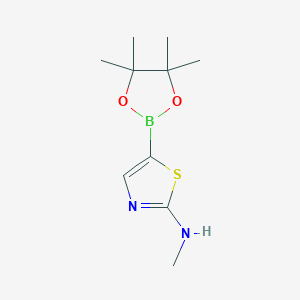

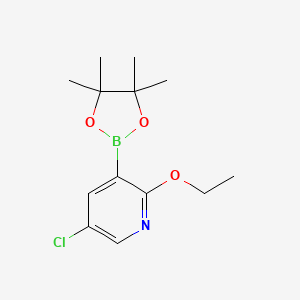

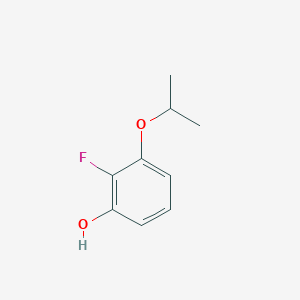

“N-Methyl-4-oxazol-5-yl-benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of oxazole, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Applications De Recherche Scientifique

Antibacterial Activity

This compound has shown potential in enhancing the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli . Its role in combating antibiotic resistance is significant, given the rising concern over drug-resistant pathogens.

Antimonooxidase Effect

In vitro studies have revealed that N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide exhibits an antimonooxidase effect . This activity is important in the context of oxidative stress-related diseases, where monooxidase enzymes play a role.

Oncology: Potential in Cancer Therapy

The inhibition of carbonic anhydrases by this compound has implications in oncology . Carbonic anhydrases are involved in tumor acidification, and their inhibition can disrupt the microenvironment of cancer cells, potentially leading to therapeutic benefits.

Treatment of Epilepsy

The compound’s inhibition of carbonic anhydrases may also be explored for the treatment of epilepsy . By modulating the activity of these enzymes, it could help in managing the excitability of neurons that leads to seizures.

Development of Anti-Infective Drugs

The compound’s pharmacological profile suggests its utility in the development of modern anti-infective drugs . Its interaction with enzymes that are crucial for pathogen survival makes it a candidate for further research in this field.

Antioxidant Properties

Oxazole derivatives, which include N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide , have been reported to possess antioxidant properties . This can be beneficial in the prevention and treatment of diseases caused by oxidative stress.

Anti-Inflammatory and Analgesic Effects

While specific data on the anti-inflammatory and analgesic effects of this compound were not found in the search results, oxazole derivatives are generally known for such activities . Further research could explore these potential applications for N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide .

Mécanisme D'action

Target of Action

N-Methyl-4-oxazol-5-yl-benzenesulfonamide, also known as SCHEMBL14969344 or MFCD34168862, is a promising drug candidate . It has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes .

Mode of Action

The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition is selective, meaning it primarily affects this specific isoform of the enzyme .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by N-Methyl-4-oxazol-5-yl-benzenesulfonamide affects various biochemical pathways. Carbonic anhydrases play a crucial role in regulating pH and fluid balance, among other physiological processes . Therefore, the inhibition of these enzymes can have significant downstream effects.

Result of Action

The molecular and cellular effects of N-Methyl-4-oxazol-5-yl-benzenesulfonamide’s action primarily involve the reduction of human carbonic anhydrase II activity . This can lead to changes in physiological processes regulated by this enzyme, potentially resulting in therapeutic effects.

Propriétés

IUPAC Name |

N-methyl-4-(1,3-oxazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWONEXANCCIEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-oxazol-5-yl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.